N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline
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Description
“N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline” is a chemical compound with the molecular formula C14H22N2O . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group .
Molecular Structure Analysis
The molecular weight of “N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline” is 234.34 g/mol . The InChI string isInChI=1S/C14H22N2O/c1-16(2)13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h5-8,14-15H,3-4,9-11H2,1-2H3
. The Canonical SMILES string is CN(C)C1=CC=C(C=C1)CNCC2CCCO2
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.34 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 5 . The exact mass is 234.173213330 g/mol and the monoisotopic mass is also 234.173213330 g/mol . The topological polar surface area is 24.5 Ų .Scientific Research Applications
Fluorescence Spectroscopy and Optical Properties
- The fluorescence spectroscopy of aniline derivatives, including N,N-dimethyl variants, shows shifts in fluorescence spectra in solvent mixtures due to molecular volumes and excited-state hydrogen-bonding properties, rather than direct interactions with the solvent. This indicates potential applications in materials science for developing sensitive fluorescence-based sensors or probes (Suppan & Guerry-Butty, 1985).
Synthesis and Chemical Reactivity
- Research on the reductive N-methylation of amines demonstrates the effectiveness of certain reagents in N,N-dimethylation processes, which could be relevant for synthesizing pharmaceuticals or other nitrogen-containing organic compounds (Watanabe et al., 1976).
- A study on azo-based phenylthiophene Schiff bases, including N,N-dimethyl derivatives, focuses on their syntheses, crystal structures, and optical properties, indicating potential applications in organic electronics and photonics (Shili et al., 2020).
Polymerization and Material Science
- Research into electrochemical properties of polymer films prepared by electrochemical polymerization of aromatic compounds with amino groups, including N,N-dimethyl aniline, suggests applications in the development of conductive materials and coatings (Oyama & Ohsaka, 1987).
Electroluminescence and Material Applications
- A novel class of emitting amorphous molecular materials, including N,N-dimethyl derivatives, exhibits color-tunable electroluminescence, suggesting their use in organic light-emitting diodes (OLEDs) and other electronic displays (Doi et al., 2003).
Advanced Synthesis and Catalysis
- The process development for a key intermediate involving N-methyl and tetrahydropyran derivatives of aniline, essential for synthesizing CCR5 antagonists, highlights the compound's significance in medicinal chemistry (Hashimoto et al., 2002).
properties
IUPAC Name |
N,N-dimethyl-4-[(oxolan-2-ylmethylamino)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-16(2)13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h5-8,14-15H,3-4,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMLVZRNPBKHTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline |
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